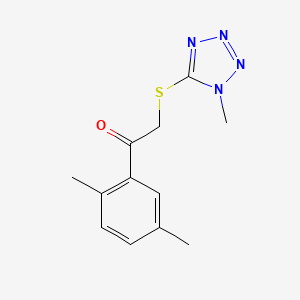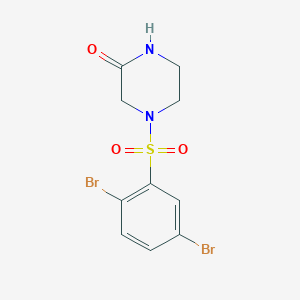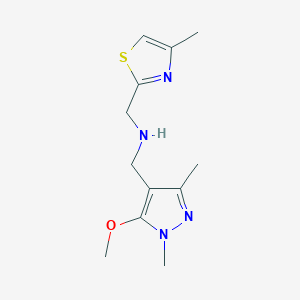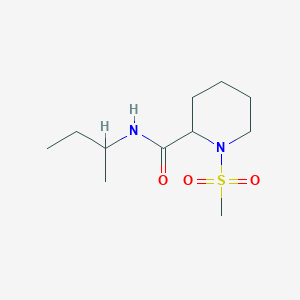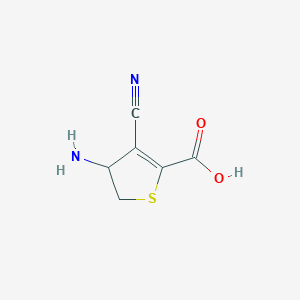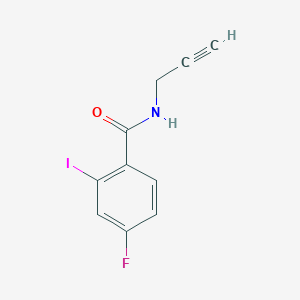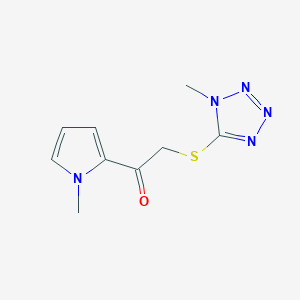
2-Chloro-6-methoxy-5-nitroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-6-methoxy-5-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C10H7ClN2O3, is characterized by the presence of a chlorine atom at the 2-position, a methoxy group at the 6-position, and a nitro group at the 5-position on the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methoxy-5-nitroquinoline typically involves the nitration of 2-chloro-6-methoxyquinoline. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 5-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline-6-carboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chlorine atom at the 2-position can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Quinoline-6-carboxylic acid derivatives.
Reduction: 2-Chloro-6-methoxy-5-aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-6-methoxy-5-nitroquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are explored for their potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The exact mechanism of action of 2-Chloro-6-methoxy-5-nitroquinoline is not fully understood. it is believed to exert its effects through interactions with various molecular targets, including enzymes and receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The chlorine and methoxy groups may also contribute to the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
2-Chloro-6-methoxyquinoline: Lacks the nitro group, which may result in different biological activities.
6-Methoxy-5-nitroquinoline: Lacks the chlorine atom, which may affect its reactivity and interactions with molecular targets.
2-Chloro-5-nitroquinoline: Lacks the methoxy group, which may influence its solubility and pharmacokinetic properties.
Uniqueness: 2-Chloro-6-methoxy-5-nitroquinoline is unique due to the presence of all three functional groups (chlorine, methoxy, and nitro) on the quinoline ring. This combination of substituents can result in distinct chemical reactivity and biological activities compared to other quinoline derivatives .
Propriétés
Formule moléculaire |
C10H7ClN2O3 |
|---|---|
Poids moléculaire |
238.63 g/mol |
Nom IUPAC |
2-chloro-6-methoxy-5-nitroquinoline |
InChI |
InChI=1S/C10H7ClN2O3/c1-16-8-4-3-7-6(10(8)13(14)15)2-5-9(11)12-7/h2-5H,1H3 |
Clé InChI |
BAAGBNKLASALNF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)N=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol](/img/structure/B14909234.png)



